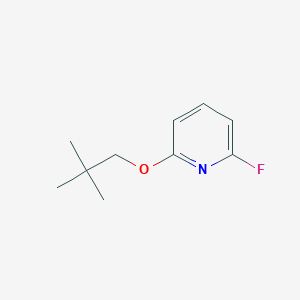

2-Fluoro-6-(neopentyloxy)pyridine

Description

2-Fluoro-6-(neopentyloxy)pyridine is a pyridine derivative featuring a fluorine atom at the 2-position and a neopentyloxy group (–OCH₂C(CH₃)₃) at the 6-position. Neopentyloxy is a bulky, branched alkoxy substituent, which introduces steric hindrance and moderate electron-donating effects to the pyridine ring. This article compares 2-fluoro-6-substituted pyridines with varying substituents to elucidate trends in stability, reactivity, and applications.

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

2-(2,2-dimethylpropoxy)-6-fluoropyridine |

InChI |

InChI=1S/C10H14FNO/c1-10(2,3)7-13-9-6-4-5-8(11)12-9/h4-6H,7H2,1-3H3 |

InChI Key |

SIBPVSOZONGQPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)COC1=NC(=CC=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-Fluoro-6-Substituted Pyridines

Key Findings from Comparative Analysis

Substituent Electronic Effects: Electron-withdrawing groups (e.g., –OCHF₂ in 2-Fluoro-6-(difluoromethoxy)pyridine) increase the pyridine ring’s electrophilicity, enhancing reactivity in nucleophilic substitutions . Electron-donating groups (e.g., –OCH₂Ph in 6-(benzyloxy)-2-fluoro-3-nitropyridine) stabilize the ring but may reduce electrophilic reactivity unless paired with activating groups like nitro (–NO₂) .

Steric Effects :

- Bulky substituents like neopentyloxy (hypothetical) or benzyloxy (–OCH₂Ph) hinder access to the pyridine ring, reducing reaction rates in sterically demanding processes. For example, 6-(benzyloxy)-2-fluoro-3-nitropyridine’s nitro group may dominate reactivity despite steric shielding .

Physicochemical Properties :

- Boiling Points : Derivatives with polar substituents (e.g., nitro or trifluoromethoxy groups) exhibit higher boiling points due to increased intermolecular forces (e.g., 388°C predicted for 6-(benzyloxy)-2-fluoro-3-nitropyridine) .

- Acidity : The pKa of –5.79 for 6-(benzyloxy)-2-fluoro-3-nitropyridine reflects strong electron-withdrawing effects from the nitro group, enhancing acidity .

Toxicity and Safety :

- While 2-Fluoro-6-(neopentyloxy)pyridine’s safety data is unavailable, analogs like 2-Fluoro-6-(pyrrolidin-1-yl)aniline show acute toxicity (oral LD₅₀: 300 mg/kg in rats) and require stringent handling (gloves, ventilation) .

Applications: Pharmaceutical Intermediates: Pyridine derivatives with amino or heterocyclic groups (e.g., 6-(2-methylpropoxy)pyridin-3-amine) are used in drug synthesis . Coordination Chemistry: Pyrazolyl-substituted derivatives (e.g., 2-Fluoro-6-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine) may serve as ligands for metal complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.